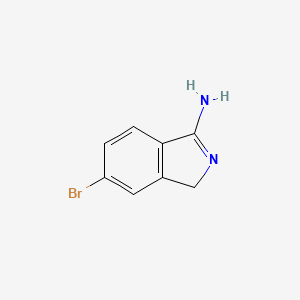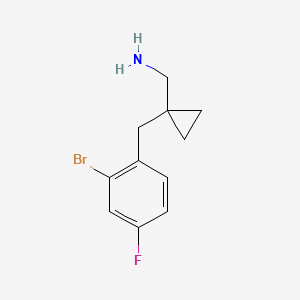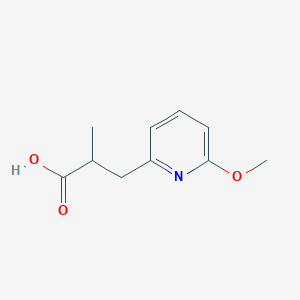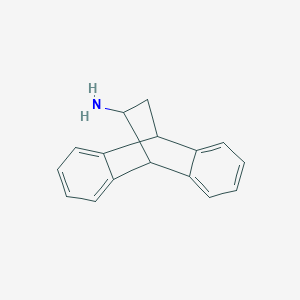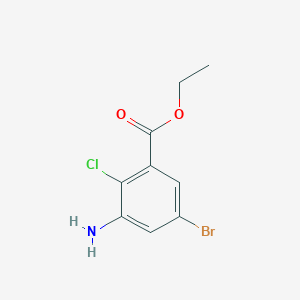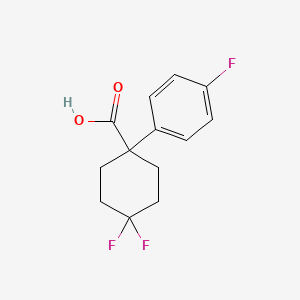
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of fluorine atoms on both the cyclohexane ring and the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid typically involves multiple steps:
Fluorination of Cyclohexane: The initial step involves the selective fluorination of cyclohexane to introduce fluorine atoms at the 4,4-positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Phenyl Group: The next step involves the introduction of the 4-fluorophenyl group. This can be done through a Friedel-Crafts alkylation reaction using 4-fluorobenzene and a suitable catalyst like aluminum chloride (AlCl3).
Carboxylation: The final step is the carboxylation of the cyclohexane ring, which can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl group can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Its fluorinated structure can improve the pharmacokinetic properties of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid depends on its specific application:
Biological Activity: The compound may exert its effects by interacting with specific enzymes or receptors in the body. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Molecular Targets and Pathways: The fluorinated structure allows the compound to form strong interactions with biological targets, such as proteins or nucleic acids. This can lead to the modulation of specific signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Similar structure but lacks the phenyl group.
4-Fluorophenylacetic acid: Contains the phenyl group but lacks the cyclohexane ring.
4,4-Difluorobutyric acid: Similar fluorinated structure but with a shorter carbon chain.
Uniqueness
4,4-Difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid is unique due to the combination of a fluorinated cyclohexane ring and a fluorinated phenyl group. This dual fluorination enhances its chemical stability, metabolic resistance, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H13F3O2 |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
4,4-difluoro-1-(4-fluorophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F3O2/c14-10-3-1-9(2-4-10)12(11(17)18)5-7-13(15,16)8-6-12/h1-4H,5-8H2,(H,17,18) |
InChI Key |
NIMRIWKRNYLHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)F)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


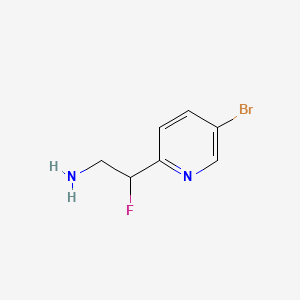
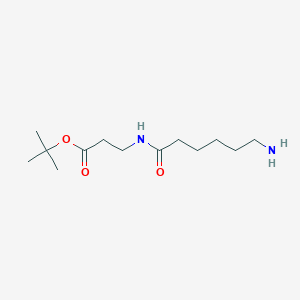
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
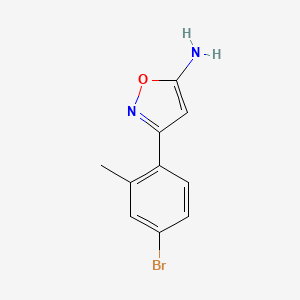
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
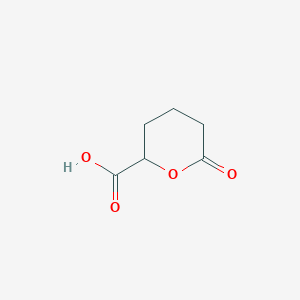
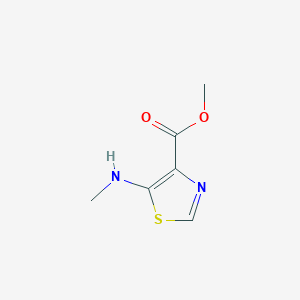
![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
